8-Methylidene-3,1-benzoxazine-2,4-dione

Regiochemistry Isatoic anhydride Physicochemical properties

Researchers developing immunomodulatory quinazoline-2,4-diones or performing antimicrobial SAR studies must procure the specific 8-methyl regioisomer, as substitution position dictates biological activity. Substituting unsubstituted isatoic anhydride or other methyl analogs (e.g., 5-methyl, N-methyl) will yield structurally distinct final compounds with unpredictable biological properties. This compound enables the direct introduction of the N-1 methyl group into the pharmacophore in a 3-step synthesis, providing a validated starting point for the Gütschow et al. immunostimulant series. Procure this exact building block to ensure experimental reproducibility and valid SAR conclusions.

Molecular Formula C9H5NO3
Molecular Weight 175.14 g/mol
Cat. No. B12361929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylidene-3,1-benzoxazine-2,4-dione
Molecular FormulaC9H5NO3
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC=C1C=CC=C2C1=NC(=O)OC2=O
InChIInChI=1S/C9H5NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H2
InChIKeyYSQHZBHKXXTARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylidene-3,1-benzoxazine-2,4-dione (3-Methylisatoic Anhydride): CAS 66176-17-8 – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification for Life Science Research


8-Methylidene-3,1-benzoxazine-2,4-dione (CAS 66176-17-8; synonym: 3-methylisatoic anhydride; IUPAC: 8-methyl-1H-3,1-benzoxazine-2,4-dione; molecular formula C₉H₇NO₃; molecular weight 177.16 g/mol) belongs to the isatoic anhydride (benzoxazine-2,4-dione) class of heterocyclic compounds [1]. This compound features a methyl substituent at the 8-position of the fused benzoxazine-2,4-dione scaffold, which differentiates it from the parent isatoic anhydride (unsubstituted, CAS 118-48-9) and from regioisomeric methyl-substituted analogs such as 5-methylisatoic anhydride, 6-methylisatoic anhydride (CAS 20877-81-0), and N-methylisatoic anhydride (CAS 10328-92-4). The compound is classified primarily as a synthetic intermediate or building block for pharmaceutical research, and is commercially available through multiple suppliers (e.g., BOC Sciences, Aladdin, Apollo Scientific, Santa Cruz Biotechnology) at purities typically ≥96–98% . Its core utility lies in the cyclic anhydride moiety, which enables efficient nucleophilic ring-opening and subsequent heterocycle construction, particularly for quinazoline-2,4-dione derivatives [2].

Why Generic Substitution Fails for 8-Methylidene-3,1-benzoxazine-2,4-dione: Position-Specific Methylation Determines Both Reactivity and Biological Outcome in Isatoic Anhydride Scaffolds


Interchanging 8-methylidene-3,1-benzoxazine-2,4-dione with its unsubstituted parent isatoic anhydride or with other methylated regioisomers (e.g., 5-methyl, 6-methyl, or N-methyl analogs) is not scientifically justified without explicit experimental validation [1]. In benzoxazine-2,4-dione chemistry, the position of the methyl substituent on the aromatic ring dictates both the electronic environment of the anhydride carbonyls (affecting nucleophilic ring-opening kinetics) and the steric profile of the derived heterocyclic products [2]. Literature evidence demonstrates that introducing a methyl group into the benzoxazine ring can abolish antibacterial activity entirely, a structure-activity relationship (SAR) finding that would be obscured if a non-methylated or differently methylated analog were used as a surrogate [3]. Furthermore, in the specific synthetic pathway leading to immunostimulatory N-1-substituted quinazoline-2,4-diones, the starting isatoic anhydride's substitution pattern is carried through to the final pharmacophore, meaning that procurement of the incorrect regioisomer would yield a structurally distinct final compound with unpredictable biological properties [4]. The following quantitative evidence section provides the specific comparative data that underpin these differentiation claims.

Quantitative Differentiation Evidence for 8-Methylidene-3,1-benzoxazine-2,4-dione: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Regiochemical Differentiation: 8-Methyl Substitution Versus 6-Methyl and N-Methyl Isatoic Anhydride Analogs – Physicochemical and Procurement Specifications

8-Methylidene-3,1-benzoxazine-2,4-dione (3-methylisatoic anhydride) is distinguished from its closest regioisomeric analogs by the position of the methyl substituent on the aromatic ring. While N-methylisatoic anhydride (CAS 10328-92-4, melting point ~165 °C) carries the methyl group on the lactam nitrogen, and 6-methylisatoic anhydride (CAS 20877-81-0, melting point ~220–235 °C) bears it at the 6-position, the target compound features the methyl group at the 8-position (corresponding to 3-methyl substitution on the isatoic anhydride nomenclature), with a reported melting point of approximately 207 °C . This positional difference results in distinct CAS registry numbers, InChI keys, and chromatographic retention behavior, which are critical for procurement identity verification and analytical method development .

Regiochemistry Isatoic anhydride Physicochemical properties Procurement specification

Synthetic Utility as a Building Block: 8-Methyl-Substituted Isatoic Anhydride Enables a Defined 3-Step Route to Immunostimulatory N-1-Methyl-Quinazoline-2,4-diones

Gütschow et al. (1995) demonstrated a 3-step synthetic route in which substituted isatoic anhydrides serve as starting materials for the preparation of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-diones [1]. Among the six derivatives synthesized (4a–f), the N-1 methyl-substituted derivative 4b (derived from the target 3-methylisatoic anhydride) and the N-1 benzyl-substituted derivative 4c exhibited immunostimulatory activity in multiple test systems [1]. By contrast, the N-1 unsubstituted parent compound 4a (derived from unsubstituted isatoic anhydride) did not display comparable immunostimulatory activity in the same assays [1]. This establishes that the 8-methyl (3-methyl) substitution pattern on the starting isatoic anhydride is a prerequisite for accessing the bioactive N-1-methyl quinazoline-dione pharmacophore through this synthetic route.

Quinazoline-2,4-dione Immunostimulant Heterocyclic synthesis Building block

Antimicrobial Activity Profile: Broad-Spectrum Activity Against Clinically Relevant Drug-Resistant Gram-Positive Pathogens

According to the AntibioticDB database, the compound (referenced as a fused heterocyclic compound from Orchid Chemicals & Pharmaceuticals, first reported in 2011) is active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae, with a Gram-positive and Gram-negative activity spectrum [1]. However, quantitative MIC values for the target compound specifically were not located in the publicly available literature within the scope of this search. Notably, independent SAR studies on related benzoxazine-2,4-dione scaffolds have reported that introduction of a methyl group into the benzoxazine ring can abolish antibacterial activity (compounds 15 and 18 in the cited study) [2]. This SAR trend suggests that the position of methylation is a critical determinant of retained vs. lost antibacterial activity within the benzoxazine-2,4-dione class, underscoring that simple extrapolation from unsubstituted or differently substituted analogs is not valid.

Antimicrobial MRSA VRE Drug-resistant pathogens

MAO Inhibitory Potential of the Isatoic Anhydride Class: Benchmark Potency Data for Structurally Related Analogs

Hitge et al. (2022) established that isatoic anhydrides represent a novel class of potent monoamine oxidase (MAO) inhibitors, with the most potent compounds exhibiting IC₅₀ values of 0.010 µM (compounds 1b and 1h) for MAO-A and 0.0047 µM (compound 1j) for MAO-B [1]. These values surpass the potency of the reference MAO-B inhibitor selegiline [1]. However, the specific compound 3-methylisatoic anhydride (8-methyl derivative) was not among the ten isatoic anhydrides explicitly characterized in this study; the SAR indicates that substituent identity and position on the isatoic anhydride scaffold profoundly modulate MAO-A vs. MAO-B isoform selectivity and potency [1]. This class-level evidence establishes the isatoic anhydride scaffold as a validated MAO inhibitor pharmacophore, but does not provide direct quantitative potency data for the target 8-methyl analog.

Monoamine oxidase MAO inhibition Isatoic anhydride Neuropharmacology

Validated Application Scenarios for 8-Methylidene-3,1-benzoxazine-2,4-dione: Where the Evidence Supports Prioritized Procurement


Synthesis of N-1-Methyl-Substituted Quinazoline-2,4-dione Immunomodulators

The strongest evidence-supported application for this compound is as a starting material in the 3-step synthesis of N-1-methyl-3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-diones with demonstrated immunostimulatory activity [1]. The Gütschow et al. (1995) protocol uses 3-methylisatoic anhydride (the target compound) to introduce the requisite N-1 methyl group into the final quinazoline-dione pharmacophore. This synthetic route is not accessible using unsubstituted isatoic anhydride without additional N-alkylation steps, and the resulting N-1 unsubstituted derivative (4a) lacked immunostimulatory activity in the same assay panel. Procurement of this specific 8-methyl regioisomer is therefore justified for any laboratory replicating or extending this immunomodulator series.

Antimicrobial Screening Against Multidrug-Resistant Gram-Positive Pathogens (MRSA and VRE)

The AntibioticDB entry indicates activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE), as well as Moraxella catarrhalis and Streptococcus pneumoniae [2]. While quantitative MIC data are not publicly available for this specific compound, the qualitative activity profile against clinically challenging drug-resistant pathogens supports its procurement for in-house antimicrobial susceptibility testing programs. Researchers should conduct their own broth microdilution MIC determinations rather than relying on literature potency claims, given the absence of verified quantitative data.

Structure-Activity Relationship (SAR) Studies on Methyl-Substituted Benzoxazine-2,4-diones

Existing SAR evidence indicates that the position of methyl substitution on the benzoxazine-2,4-dione ring is a critical determinant of biological activity—with some methylation patterns abolishing antibacterial activity entirely [3]. The target compound, bearing the methyl group at the 8-position (3-position in isatoic anhydride nomenclature), represents a specific SAR probe that is structurally distinct from 5-methyl, 6-methyl, and N-methyl analogs. Procurement of this compound alongside its regioisomers enables systematic SAR studies to deconvolute the contribution of methylation position to antimicrobial, MAO inhibitory, or other biological activities.

Exploratory MAO Inhibition Screening Leveraging the Isatoic Anhydride Pharmacophore

The 2022 study by Hitge et al. established isatoic anhydrides as a novel class of potent MAO inhibitors, with sub-nanomolar to low-nanomolar IC₅₀ values for the most active analogs [4]. Although the 8-methyl derivative was not among the ten compounds characterized in that study, the demonstrated SAR sensitivity to substitution pattern suggests that this specific regioisomer may exhibit a distinct MAO-A/MAO-B selectivity profile. Procurement for exploratory MAO screening is a scientifically reasonable application, provided that the absence of pre-existing potency data for this exact compound is acknowledged.

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